3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinones, such as “3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid”, often involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:Cc1nc(SCCC(O)=O)c2ccccc2n1
. Chemical Reactions Analysis
Quinazolinone derivatives, such as “this compound”, exhibit a diverse range of chemical reactions . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications
Synthesis and Biological Activities
- The study by Ghorab et al. (2010) focused on the synthesis of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These compounds were obtained through various reactions involving thioureido derivatives and demonstrated good antipyretic and anti-inflammatory activities. This highlights the compound's potential in developing anti-inflammatory agents (Ghorab, Ismail, & Abdalla, 2010).
Antimicrobial and Antituberculosis Studies
- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and screened them for in vitro activity against Mycobacterium tuberculosis. Among the synthesized compounds, certain derivatives showed significant activity, indicating the potential of these compounds in antituberculosis therapy. This research underscores the importance of quinoline derivatives in addressing infectious diseases (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Catalytic Applications and Methodology Development
- Kefayati et al. (2012) developed an effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This methodological advancement provides a green and efficient approach to synthesize these important heterocyclic compounds, showcasing the versatility of quinazoline derivatives in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).
Antibacterial and Anti-inflammatory Properties
- Keche and Kamble (2014) explored novel 2-methylquinazolin-4(3H)-one derivatives for their anti-inflammatory and antimicrobial activities. Several compounds exhibited promising results, indicating their potential in developing new therapeutic agents for inflammation and bacterial infections (Keche & Kamble, 2014).
Synthesis Under Green Conditions
- Rostamizadeh et al. (2010) utilized MCM-41-SO3H as a highly efficient sulfonic acid catalyst for the green synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions. This innovative approach highlights the environmental benefits and efficiency of using solid acid catalysts in organic synthesis (Rostamizadeh, Amani, Mahdavinia, Sepehrian, & Ebrahimi, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Quinazolinone derivatives, to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
It is known that quinazolinone derivatives can inhibit biofilm formation in pseudomonas aeruginosa . This inhibition is likely due to the compound’s interaction with the quorum sensing system of the bacteria, which regulates biofilm formation .
Biochemical Pathways
The compound appears to affect the biochemical pathways related to biofilm formation and virulence in Pseudomonas aeruginosa . It has been found to decrease cell surface hydrophobicity, which compromises bacterial cells’ adhesion . Additionally, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes the cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, a common pathogen . By decreasing cell surface hydrophobicity and curtailing exopolysaccharide production, it disrupts the structural integrity of the biofilm . Additionally, by impeding twitching motility, it reduces the pathogenicity and invasion potential of the bacteria .
Properties
IUPAC Name |
3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-13-10-5-3-2-4-9(10)12(14-8)17-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVZKBKWYSBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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